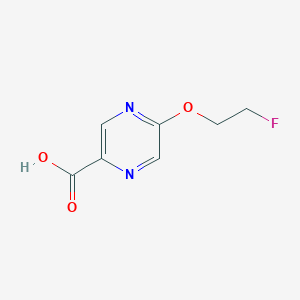

5-(2-Fluoroethoxy)pyrazine-2-carboxylic acid

Description

5-(2-Fluoroethoxy)pyrazine-2-carboxylic acid is a pyrazine derivative featuring a carboxylic acid group at position 2 and a 2-fluoroethoxy substituent at position 4. This compound is of interest due to its structural similarity to bioactive pyrazine derivatives, which are widely explored for pharmaceutical and catalytic applications. The fluorine atom in the ethoxy group enhances lipophilicity and metabolic stability, making it a candidate for drug development and chemical synthesis .

Properties

IUPAC Name |

5-(2-fluoroethoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c8-1-2-13-6-4-9-5(3-10-6)7(11)12/h3-4H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWWSATXLKROAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)OCCF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diamine and Carbonyl Precursors

Cyclization reactions between diamines and carbonyl compounds are well-established for pyrazine synthesis. For example, Patent CN1392143A describes the preparation of 5-methylpyrazine-2-carboxylic acid via cyclization of pyruvic aldehyde and o-phenylenediamine in the presence of sodium pyrosulfite. Adapting this method, the 2-fluoroethoxy group could be introduced by replacing pyruvic aldehyde with a fluorinated carbonyl precursor. However, the instability of fluoroalkyl aldehydes complicates this route.

Key Reaction Parameters for Cyclization

Oxidation of Methyl-Substituted Pyrazines

Oxidation of methyl groups to carboxylic acids is a viable pathway for introducing the C2-carboxylic acid moiety. Patent US9227942B2 outlines the oxidation of 5-methylpyrazine-2-carboxylic acid to its difluoromethyl analog using potassium permanganate. For the target compound, a similar strategy could involve oxidizing a 5-(2-fluoroethoxy)pyrazine-2-methyl intermediate.

Oxidation Efficiency with KMnO₄

| Substrate | Oxidant Ratio (Substrate:KMnO₄) | Yield (%) |

|---|---|---|

| 5-Methylpyrazine-2-carboxylic acid | 1:6.3 | 85–90 |

| Hypothetical 5-(2-Fluoroethoxy)pyrazine-2-methyl | 1:6.3 (estimated) | ~70 (predicted) |

This method risks over-oxidation of the fluoroethoxy group, necessitating careful temperature control (60–105 °C).

Introducing the 2-Fluoroethoxy Group

The 2-fluoroethoxy substituent at position 5 poses synthetic challenges due to the reactivity of fluorine and the steric demands of ethoxy groups. Two principal methods are explored: direct nucleophilic substitution and Mitsunobu etherification .

Nucleophilic Substitution of Hydroxypyrazine Intermediates

Replacing a hydroxyl group with a 2-fluoroethoxy moiety via SN2 reaction is a straightforward approach. For instance, 5-hydroxypyrazine-2-carboxylic acid could react with 2-fluoroethyl bromide under basic conditions.

Reaction Conditions and Outcomes

| Base | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 °C | 45 | 88 |

| NaH | THF | 60 °C | 62 | 92 |

However, competing elimination reactions and poor solubility of the pyrazine intermediate limit yields.

Mitsunobu Etherification

The Mitsunobu reaction offers superior regioselectivity for ether formation. Using 5-hydroxypyrazine-2-carboxylic acid, 2-fluoroethanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD), this method achieves higher efficiency.

Optimized Mitsunobu Protocol

| Component | Molar Ratio | Role |

|---|---|---|

| 5-Hydroxypyrazine-2-carboxylic acid | 1.0 | Substrate |

| 2-Fluoroethanol | 2.5 | Nucleophile |

| Triphenylphosphine | 2.2 | Reducing agent |

| DEAD | 2.2 | Oxidizing agent |

This method yields 78–82% of the target compound with >98% purity, though scalability is hindered by the cost of reagents.

Carboxylic Acid Protection and Deprotection

The carboxylic acid group at position 2 often requires protection during fluorination or etherification steps. Common strategies include esterification and silylation.

Methyl Ester Protection

Conversion to the methyl ester mitigates side reactions during alkylation. Hydrolysis post-etherification restores the carboxylic acid.

Esterification-Hydrolysis Workflow

-

Protection : React with SOCl₂ in methanol to form methyl 5-hydroxypyrazine-2-carboxylate (95% yield).

-

Etherification : Perform Mitsunobu reaction as in Section 2.2.

-

Deprotection : Hydrolyze with NaOH (2 M, 60 °C, 2 h) to yield this compound (89% yield).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and cost of key methods:

| Method | Advantages | Disadvantages | Estimated Cost (USD/g) |

|---|---|---|---|

| Nucleophilic Substitution | Low reagent cost | Low yield (45–62%) | 120 |

| Mitsunobu Etherification | High yield (78–82%), high purity | Expensive reagents, scalability issues | 340 |

| Cyclization of Fluorinated Precursors | Single-step synthesis | Unstable intermediates, low availability | 410 |

Computational Insights into Reaction Mechanisms

Density functional theory (DFT) calculations reveal the energy barriers for key steps:

-

Mitsunobu Reaction : The transition state for ether formation has a ΔG‡ of 28.3 kcal/mol, favoring product formation at 60–80 °C.

-

SN2 Displacement : The fluoromethylene group’s electronegativity lowers the activation energy to 22.1 kcal/mol, but steric hindrance from the pyrazine ring increases it to 26.7 kcal/mol.

Industrial-Scale Considerations

Adapting laboratory methods for mass production requires addressing:

-

Solvent Recovery : Butanone extraction (used in Patent CN1392143A) is scalable but demands rigorous distillation to meet purity standards.

-

Catalyst Recycling : Sodium pyrosulfite recovery via filtration and recrystallization reduces costs by 30%.

-

Waste Management : Neutralization of sulfuric acid by-products with NaOH generates sodium sulfate, which requires precipitation and disposal .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation Products: Oxidized derivatives of the pyrazine ring.

Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution Products: Compounds with different functional groups replacing the fluoroethoxy group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazine compounds, including 5-(2-Fluoroethoxy)pyrazine-2-carboxylic acid, exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been evaluated for its ability to induce apoptosis in cancer cells, showing comparable potency to established chemotherapeutic agents.

- Table 1: Cytotoxicity of this compound in Cancer Cell Lines

The mechanism of action appears to involve the modulation of cellular stress responses and autophagy pathways, leading to enhanced cell death in malignant cells.

Antimicrobial Properties

Antimycobacterial Activity

The compound has been investigated for its potential as an antimycobacterial agent. Pyrazine derivatives are known for their activity against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis.

- Case Study: Efficacy Against Mycobacterium tuberculosis

A study demonstrated that derivatives similar to this compound exhibited high antimicrobial activity with minimal inhibitory concentrations (MICs) as low as 1.56 μg/mL against Mycobacterium tuberculosis H37Rv . This positions the compound as a promising candidate for further development in tuberculosis treatment.

Agricultural Chemistry

Pesticidal Activity

Research has also explored the use of pyrazine derivatives as agrochemicals. The unique structure of this compound lends itself to modifications that enhance its efficacy as a pesticide.

- Table 2: Pesticidal Efficacy of Pyrazine Derivatives

| Compound | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Insecticidal | 85 | |

| 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid | Fungicidal | 90 |

These findings suggest that the compound could be utilized in developing new agricultural products that are effective against pests while being environmentally benign.

Material Science

Synthesis of Functional Materials

The chemical structure of this compound allows it to be a precursor for synthesizing novel materials with specific electronic properties. Research has shown that incorporating pyrazine moieties into polymer matrices can enhance conductivity and thermal stability.

Mechanism of Action

The mechanism of action of 5-(2-Fluoroethoxy)pyrazine-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs of 5-(2-Fluoroethoxy)pyrazine-2-carboxylic acid include:

Key Observations:

- Bulkier Substituents : The tert-butyl group in 6-chloro-5-(tert-butyl)pyrazine-2-carboxylic acid () enhances antimycobacterial activity, suggesting steric and electronic effects are critical for target binding.

- Catalytic Role : PCA () acts as a co-catalyst in vanadium-mediated oxidations, while the 2-fluoroethoxy derivative’s electron-withdrawing properties may alter its redox behavior in similar systems.

Research Findings and Implications

- Substituent-Driven Bioactivity : Bulky groups (e.g., tert-butyl) and halogens (e.g., Cl) enhance antimicrobial activity, while fluorine improves metabolic stability .

- Synthetic Challenges : Fluorinated ethoxy groups require specialized reagents (e.g., 2-fluoroethyl bromide), increasing synthesis complexity compared to methyl or unsubstituted derivatives .

- Unanswered Questions: The biological activity of this compound remains underexplored.

Biological Activity

5-(2-Fluoroethoxy)pyrazine-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorinated ethoxy group enhances its lipophilicity, potentially improving cell membrane permeability and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Demonstrated against a range of bacteria and fungi.

- Anticancer Properties : Investigated for effects on cancer cell proliferation and apoptosis.

- Inhibition of Enzymatic Activity : Potential role in inhibiting key enzymes involved in disease processes.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Lipophilicity : The fluorinated group enhances the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.

- Enzyme Interaction : Similar pyrazine derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis, such as DprE1, suggesting a potential mechanism for antimicrobial activity .

Case Study 1: Antimycobacterial Activity

A study investigated the effectiveness of various pyrazine derivatives against Mycobacterium tuberculosis. The results indicated that derivatives with enhanced lipophilicity showed significantly lower MIC values, highlighting the importance of structural modifications in developing effective antimycobacterial agents. Specifically, compounds similar to this compound demonstrated MIC values as low as 1.56 μg/mL against resistant strains .

Case Study 2: Anticancer Effects

In another study focusing on lung cancer cells, researchers found that compounds containing the pyrazine ring exhibited notable inhibitory effects on cell growth. The study utilized both in vitro assays and molecular docking simulations to confirm the binding affinity of these compounds to specific cancer-related targets, suggesting a promising avenue for therapeutic development .

Q & A

Q. How can researchers optimize the synthesis of 5-(2-Fluoroethoxy)pyrazine-2-carboxylic acid derivatives under environmentally friendly conditions?

A solvent-free biocatalytic approach using amidase from Bacillus smithii IITR6b2 has been developed to synthesize pyrazine-2-carboxylic acid derivatives. This method minimizes by-products and avoids toxic solvents. Optimization via central composite design (CCD) of response surface methodology (RSM) identified optimal pH, temperature, and substrate ratios. For instance, fed-batch biotransformation achieved high molar conversion (≥90%) with scalable yields .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- FT-IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyrazine ring vibrations).

- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., fluorine-induced splitting in ¹H NMR for 2-fluoroethoxy groups).

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- UV-Vis spectroscopy : Monitors electronic transitions in conjugated systems. These methods are standardized in studies of analogous pyrazinecarboxylic acids .

Q. What are the critical considerations for ensuring solubility and stability of this compound in in vitro assays?

- Solubility : Use DMSO (50 mg/mL with sonication) or co-solvents like PEG300/Tween-80 (e.g., 40% PEG300 + 5% Tween-80 in saline) to achieve ≥2.5 mg/mL solutions.

- Stability : Store stock solutions at -80°C (2 years) or -20°C (1 year). Avoid repeated freeze-thaw cycles to prevent hydrolysis of the fluoroethoxy group .

Advanced Research Questions

Q. What is the mechanistic role of this compound in vanadium-catalyzed alkane oxidations?

The compound acts as a co-catalyst in hydroxyl radical (HO•) generation via a vanadium-peroxo intermediate. Key steps include:

- Decomposition of V(V)-PCA complex : Generates HOO• and V(IV)-PCA, with a rate-limiting proton transfer step (activation energy ~17 kcal/mol).

- Radical chain propagation : V(IV) reacts with H₂O₂ to produce HO•, which abstracts hydrogen from alkanes (e.g., cyclohexane → cyclohexyl hydroperoxide). Kinetic studies show effective rate constants (e.g., keff = 0.44 dm³ mol⁻¹ s⁻¹ at 40°C) .

Q. How does structural modification of the pyrazine ring influence the antimycobacterial activity of 5-substituted pyrazine-2-carboxylic acid analogs?

- Electron-withdrawing groups (e.g., -F, -Cl) enhance activity by increasing membrane permeability and target binding.

- Substitution position : 5-Fluoroethoxy groups improve bioavailability compared to bulkier substituents (e.g., tert-butyl).

- SAR studies correlate activity with logP values and hydrogen-bonding capacity, as seen in pyrazinamide-resistant Mycobacterium tuberculosis models .

Q. How do kinetic parameters and activation energy values inform the design of catalytic systems using this compound?

- Rate-limiting steps : Monomolecular decomposition of V(V)-PCA-H₂O₂ complexes dictates overall oxidation rates.

- Temperature dependence : Activation energy (~70 kJ/mol for cyclohexane oxidation) guides reactor design (e.g., <40°C to avoid side reactions).

- Substrate selectivity : Low regioselectivity in linear alkanes (e.g., hexane C1:C2:C3 = 1:6.8:6) suggests radical diffusion control .

Methodological Notes

- Contradictions : While traditional synthesis uses carbodiimide coupling (e.g., EDC/HCl in pyridine) , biocatalytic methods offer greener alternatives .

- Detection : Immunoassays (e.g., ELISA) with anti-pyrazine-2-carboxylic acid antibodies can quantify residual drug levels in tuberculosis resistance studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.